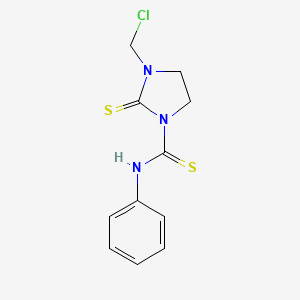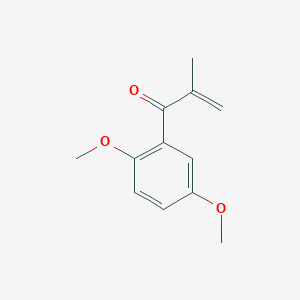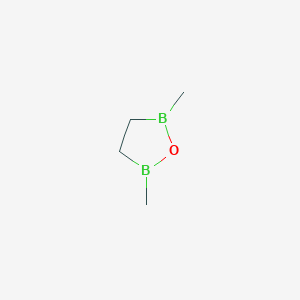
2,5-Dimethyl-1,2,5-oxadiborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,2,5-oxadiborolane is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a five-membered ring structure that includes two boron atoms, one oxygen atom, and two methyl groups attached to the boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,5-oxadiborolane typically involves the reaction of boronic acids or boron halides with suitable oxygen-containing reagents under controlled conditions. One common method involves the reaction of dimethylboronic acid with an oxygen donor in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,5-oxadiborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron hydrides or other reduced boron species.
Substitution: The boron atoms can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, boron hydrides, and various substituted boron compounds.
Scientific Research Applications
2,5-Dimethyl-1,2,5-oxadiborolane has several scientific research applications:
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,2,5-oxadiborolane involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and complexation. The molecular targets and pathways involved depend on the specific application, such as forming carbon-boron bonds in organic synthesis or targeting cancer cells in BNCT.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,2,5-thiadiborolane: Similar structure but contains sulfur instead of oxygen.
2,5-Dimethyl-1,2,5-selenadiborolane: Contains selenium instead of oxygen.
2,5-Dimethyl-1,2,5-telluradiborolane: Contains tellurium instead of oxygen.
Uniqueness
2,5-Dimethyl-1,2,5-oxadiborolane is unique due to the presence of oxygen in its ring structure, which imparts different chemical reactivity and stability compared to its sulfur, selenium, and tellurium analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
89992-17-6 |
|---|---|
Molecular Formula |
C4H10B2O |
Molecular Weight |
95.75 g/mol |
IUPAC Name |
2,5-dimethyl-1,2,5-oxadiborolane |
InChI |
InChI=1S/C4H10B2O/c1-5-3-4-6(2)7-5/h3-4H2,1-2H3 |
InChI Key |
IEJVUWXFJHDEQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCB(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
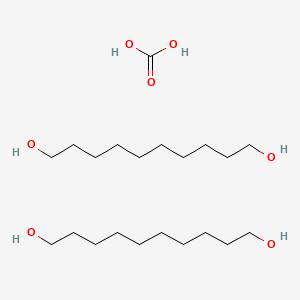


![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

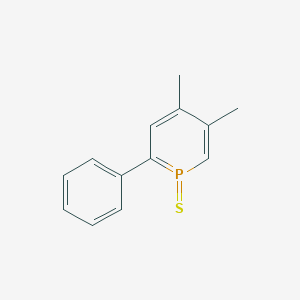

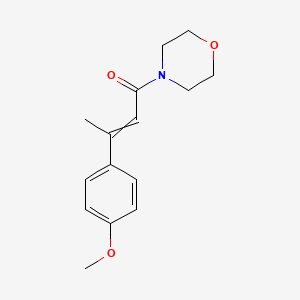
![2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14373903.png)
![2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid](/img/structure/B14373904.png)
